- Preparation of quinazoline derivatives and their use in the treatment of ocular disorders, World Intellectual Property Organization, , ,
Cas no 959237-68-4 (7-bromo-2,4-dichloro-quinazoline)

959237-68-4 structure
Nome del prodotto:7-bromo-2,4-dichloro-quinazoline
Numero CAS:959237-68-4
MF:C8H3BrCl2N2
MW:277.932818651199
MDL:MFCD09954890
CID:1027620
PubChem ID:34176248
7-bromo-2,4-dichloro-quinazoline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7-Bromo-2,4-dichloroquinazoline
- 2,4-DICHLORO-7-BROMOQUINAZOLINE
- 7-Bromo-2,4-dichloroquizoline
- 7-bromo-2,4-dichioro-quinazoline
- 7-bromo-2,4-dichloro-quinazoline
- PubChem20944
- RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Quinazoline, 7-bromo-2,4-dichloro-
- TRA0051196
- PB19068
- VZ22528
- SY007273
- BC004611
- AB1000938
- W9790
- ST24029893
- 7-Bromo-2,4-dichloroquinazoline (ACI)
-
- MDL: MFCD09954890
- Inchi: 1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H
- Chiave InChI: RDCSNKDVAPJWGR-UHFFFAOYSA-N
- Sorrisi: ClC1N=C2C(C=CC(=C2)Br)=C(Cl)N=1
Proprietà calcolate
- Massa esatta: 275.88600
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 0
- Complessità: 193
- Superficie polare topologica: 25.8
Proprietà sperimentali
- PSA: 25.78000
- LogP: 3.69910
7-bromo-2,4-dichloro-quinazoline Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
7-bromo-2,4-dichloro-quinazoline Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
7-bromo-2,4-dichloro-quinazoline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317107-2.5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 2.5g |
$85.0 | 2025-03-19 | |
Chemenu | CM104427-10g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 10g |
$272 | 2024-07-18 | |
Enamine | EN300-317107-1.0g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 1.0g |
$69.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 25g |
¥2500.00 | 2024-07-09 | |
Enamine | EN300-317107-0.25g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 95.0% | 0.25g |
$35.0 | 2025-03-19 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-0.25g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 0.25g |
¥67.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-10g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 10g |
¥1125.00 | 2024-07-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY007273-100g |
7-Bromo-2,4-dichloroquinazoline |
959237-68-4 | >95% | 100g |
¥10000.00 | 2024-07-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB00660-1G |
7-bromo-2,4-dichloro-quinazoline |
959237-68-4 | 97% | 1g |
¥ 554.00 | 2023-04-12 | |
Chemenu | CM104427-5g |
7-bromo-2,4-dichloroquinazoline |
959237-68-4 | 97% | 5g |
$138 | 2024-07-18 |
7-bromo-2,4-dichloro-quinazoline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Triethylamine , Triphenylphosphine oxide Solvents: Chlorobenzene ; 0 °C; 0.5 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
1.2 5 h, 120 °C; cooled; 18 h, rt
Riferimento
- Preparation of functionalized quinazoline compounds as heparanase inhibitors and use thereof, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; rt; 4 h, 100 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Riferimento
- Preparation of nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; rt; 36 h, reflux
Riferimento
- Morpholinylquinazolines as DNA-PK inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Riferimento
- Preparation of substituted 5-(quinazolin-2-yl)pyrimidin-2-amine derivatives useful as PI3K/mTOR inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- An allosteric modulator binds to a conformational hub in the β2 adrenergic receptorNature Chemical Biology, 2020, 16(7), 749-755,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Preparation of quinazoline nucleotides as CD73 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 16 h, 0 °C → 110 °C
1.2 Solvents: Water ; 30 min, cooled
1.2 Solvents: Water ; 30 min, cooled
Riferimento
- Triazoloquinazolines as diacylglycerol kinase modulating compounds and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 3 h, rt → 200 °C; 200 °C → 80 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
1.2 Reagents: Water ; 80 °C
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 4 h, 120 °C
Riferimento
- Synthesis, Inhibitory Activity and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline CoreACS Medicinal Chemistry Letters, 2021, 12(4), 610-616,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux
Riferimento
- Characterizing the antimicrobial activity of N2,N4-disubstituted quinazoline-2,4-diamines toward multidrug-resistant Acinetobacter baumanniiAntimicrobial Agents and Chemotherapy, 2017, 61(6),,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 12 h, 130 °C
Riferimento
- Preparation of morpholinylheteroarylquinazolinylphenylcarbonylphenylurea derivatives and analogs for use as dual PI3K/mTOR inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Diisopropylethylamine , Phosphorus oxychloride ; 4 h, 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Heterocyclic compounds as PRMT5 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: N,N-Diethylaniline , Phosphorus oxychloride ; 4 h, reflux
Riferimento
- Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonistsBioorganic & Medicinal Chemistry Letters, 2017, 27(21), 4904-4907,
Metodo di produzione 14
Condizioni di reazione
1.1 3 h, rt → 200 °C; cooled
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
1.2 Reagents: Water
1.3 Reagents: N,N-Dimethylaniline , Phosphorus oxychloride ; 6 - 24 h, reflux; cooled
1.4 Reagents: Water ; 0 °C
Riferimento
- Preparation of quinazolinediamine derivatives for use as antibiotics, United States, , ,
7-bromo-2,4-dichloro-quinazoline Raw materials
- Urea
- 7-bromo-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2-Amino-4-bromobenzoic acid
- 2-Amino-6-bromobenzoic acid
- 2-Amino-4-bromobenzonitrile
7-bromo-2,4-dichloro-quinazoline Preparation Products
7-bromo-2,4-dichloro-quinazoline Letteratura correlata
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:959237-68-4)7-bromo-2,4-dichloro-quinazoline

Purezza:99%
Quantità:10g
Prezzo ($):204.0